2-(Pyridin-2-YL)octahydropyrrolo[3,4-C]pyrrole
Overview
Description
Molecular Structure Analysis
The molecular weight of 2-(Pyridin-2-YL)octahydropyrrolo[3,4-C]pyrrole is 189.26 g/mol. The compound is a heterocyclic organic compound comprising two fused pyrrole rings and a pyridine ring.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved sources, similar compounds have been studied. For instance, N-Phthalimidoaziridines were synthesized from 3,5-disubstituted 1,2,4-oxadiazoles containing alkenyl and pyridine fragments .Scientific Research Applications
Synthesis and Chemical Properties
The compound 2-(Pyridin-2-YL)octahydropyrrolo[3,4-C]pyrrole and its derivatives have been synthesized through various methods, demonstrating versatility in chemical reactions. For instance, the catalytic asymmetric intramolecular cycloaddition of azomethine ylides, using copper-bisphosphine complexes, achieved the synthesis of optically active octahydropyrrolo[3,2-c]pyridine derivatives (Oderaotoshi et al., 2006). Additionally, green synthesis methods have been employed to create highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives in subcritical water, offering an eco-friendly alternative to traditional solvent-based reactions (Nural et al., 2018).
Biological and Pharmaceutical Applications
This compound scaffolds have shown potential in various biological applications. A study highlighted their role in constructing ligands that exhibit high affinity to nicotinic acetylcholine receptors (nAChRs), with substitutions that can switch subtype selectivity (Bunnelle et al., 2009). This indicates their significance in developing treatments targeting the nervous system. Furthermore, the antimicrobial and antimycobacterial activities of octahydropyrrolo[3,4-c]pyrrole derivatives have been explored, showing effectiveness against various bacterial and fungal strains, including M. tuberculosis (Gemili et al., 2017).
Material Science and Engineering
In material science, octahydropyrrolo[3,4-c]pyrrole derivatives have been utilized in the fabrication of polymer solar cells. An n-type conjugated polyelectrolyte based on a pyrrolo[3,4-c]pyrrole-1,4-dione backbone demonstrated high conductivity and electron mobility, improving the power conversion efficiency of the devices (Hu et al., 2015). Additionally, novel electron-acceptor building blocks derived from pyrrolo[3,4-c]pyrrole have been incorporated into donor-acceptor polymers, achieving record high electron mobility in organic thin-film transistors (Sun et al., 2014).
Mechanism of Action
Target of Action
Compounds containing similar moieties such as the aziridine, oxadiazole, pyridine, and phthalimide groups have been found to be potential active ingredients of medicines .
Mode of Action
It’s worth noting that n-substituted aziridines, which are structurally similar, exhibit cytotoxic properties inhibiting the growth of cancer cells due to the alkylation of dna molecules .
Biochemical Pathways
Compounds containing the 1,2,4-oxadiazole moiety are used to treat various diseases and possess anti-inflammatory, antitumor, analgesic, antimicrobial, and hypotensive properties .
Pharmacokinetics
A structurally similar compound showed low plasma exposure and high clearance compared to good metabolic stability in liver microsomes .
Result of Action
Compounds with similar structures have been found to exhibit a broad spectrum of pharmacological properties, including antidiabetic, antimycobacterial, antiviral, and antitumor activities .
Action Environment
It’s worth noting that the synthesis of a structurally similar compound involved stirring the mixture at -10°c for 30-40 minutes .
Properties
IUPAC Name |
5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-4-13-11(3-1)14-7-9-5-12-6-10(9)8-14/h1-4,9-10,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPFZIWUUJPLNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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